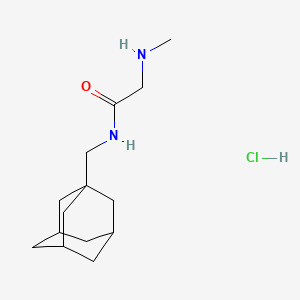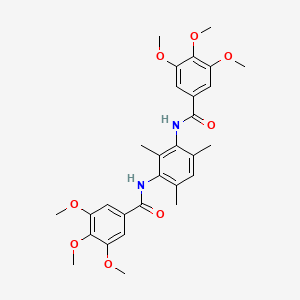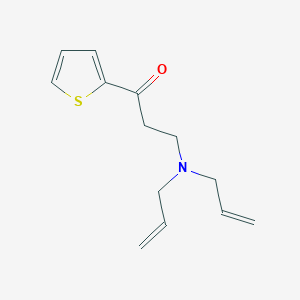
N~1~-(1-adamantylmethyl)-N~2~-methylglycinamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(1-adamantylmethyl)-N~2~-methylglycinamide hydrochloride, also known as memantine hydrochloride, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used for the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine hydrochloride has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
Memantine hydrochloride acts as a non-competitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, N~1~-(1-adamantylmethyl)-N~2~-methylglycinamide hydrochloride hydrochloride prevents the excessive influx of calcium ions into neurons, which can lead to cell death and neurodegeneration.
Biochemical and Physiological Effects:
Memantine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. Memantine hydrochloride has also been shown to increase the activity of antioxidant enzymes, which protect neurons from oxidative stress. Additionally, this compound hydrochloride has been shown to reduce inflammation and to modulate the activity of neurotransmitters such as glutamate and acetylcholine.
実験室実験の利点と制限
The advantages of using N~1~-(1-adamantylmethyl)-N~2~-methylglycinamide hydrochloride hydrochloride in lab experiments include its well-studied mechanism of action, its neuroprotective effects, and its ability to modulate neurotransmitter activity. However, there are also limitations to its use. Memantine hydrochloride can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
将来の方向性
There are many potential future directions for research on N~1~-(1-adamantylmethyl)-N~2~-methylglycinamide hydrochloride hydrochloride. One area of interest is the development of new drugs that target the NMDA receptor, using this compound hydrochloride as a starting point. Another area of interest is the use of this compound hydrochloride in combination with other drugs for the treatment of neurodegenerative disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound hydrochloride, and to develop new applications for this promising drug.
合成法
Memantine hydrochloride is synthesized by reacting 1-adamantylamine with methylamine in the presence of a reducing agent. The resulting product is then treated with glycine to form N~1~-(1-adamantylmethyl)-N~2~-methylglycinamide, which is subsequently converted to N~1~-(1-adamantylmethyl)-N~2~-methylglycinamide hydrochloride hydrochloride by reaction with hydrochloric acid.
科学的研究の応用
Memantine hydrochloride has been used extensively in scientific research to study the NMDA receptor and its role in neurodegenerative disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Memantine hydrochloride has also been used in studies of synaptic plasticity, learning, and memory.
特性
IUPAC Name |
N-(1-adamantylmethyl)-2-(methylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O.ClH/c1-15-8-13(17)16-9-14-5-10-2-11(6-14)4-12(3-10)7-14;/h10-12,15H,2-9H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOCXUVFXNAKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4921005.png)
![2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4921018.png)
![6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B4921026.png)
![1-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4921033.png)
![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)

![3-(4-methyl-1-piperazinyl)-7H-benzo[de]anthracen-7-one](/img/structure/B4921064.png)
![3-fluoro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B4921076.png)
![6-{[2-(3-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4921086.png)
![3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4921105.png)
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)

![2-[(3,4-dichlorophenyl)sulfonyl]biphenyl](/img/structure/B4921120.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol](/img/structure/B4921131.png)
